molecular formula C6H13ClN2O2 B1377120 3-Aminooxane-3-carboxamide hydrochloride CAS No. 1423026-46-3

3-Aminooxane-3-carboxamide hydrochloride

Cat. No. B1377120
CAS RN: 1423026-46-3
M. Wt: 180.63 g/mol
InChI Key: GSQLUFMPYFXIAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amides, such as 3-Aminooxane-3-carboxamide hydrochloride, can be achieved through the direct amidation of a variety of carboxylic acids with a broad range of amines . This process involves the use of B(OCH2CF3)3, which is prepared from readily available B2O3 and 2,2,2-trifluoroethanol . In most cases, the amide products can be purified by a simple filtration procedure using commercially available resins, with no need for aqueous workup or chromatography .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The study by Ibrahim (2013) explores the reactivity of chromone-3-carboxamide towards various nucleophiles, resulting in a range of products including chromenopyrazoles and chromenoisoxazole. This demonstrates the potential for diverse compound synthesis using related carboxamide structures Ibrahim, 2013.

Novel Compound Synthesis

  • Nishimura et al. (1998) describe the synthesis of 3-β-d-ribofuranosylpyrazole-1-carboxamide, highlighting the utility of carboxamide groups in the synthesis of nucleoside analogs, which are important in medicinal chemistry Nishimura et al., 1998.

Catalysis and Hydroamination

  • The work by Qin et al. (2006) on the bismuth-catalyzed hydroamination of 1,3-dienes with carboxamides reveals the catalytic applications of carboxamide derivatives in organic synthesis Qin et al., 2006.

Material Science and Imaging

  • Wang et al. (2015) discuss the functionalization of carbon dots with polyhedral oligomeric silsesquioxane (POSS) using amino groups, which could be analogous to functionalization techniques involving aminooxane structures for biomedical imaging applications Wang et al., 2015.

Structural Analysis

  • Shoja and Kaloustian (1983) determined the crystal structure of cis-2-isopropyl-1,3-dioxane-5-carboxamide, providing insights into the structural aspects of similar carboxamide compounds, which could be relevant for understanding the properties and reactivities of related chemicals Shoja & Kaloustian, 1983.

properties

IUPAC Name

3-aminooxane-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-5(9)6(8)2-1-3-10-4-6;/h1-4,8H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQLUFMPYFXIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminooxane-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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